1-(But-1-yn-1-yl)-4-methoxybenzene
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Overview
Description
1-(But-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butynyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-1-yn-1-yl)-4-methoxybenzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxyiodobenzene reacts with but-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-1-yn-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(But-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(But-1-yn-1-yl)-4-methoxybenzene involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(But-1-yn-1-yl)-4-methylbenzene
- 1-(But-1-yn-1-yl)-4-ethoxybenzene
- 1-(But-1-yn-1-yl)-4-chlorobenzene
Comparison: 1-(But-1-yn-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and properties. Compared to its analogs, the methoxy group can enhance electron density on the benzene ring, affecting its chemical behavior in substitution reactions .
Properties
IUPAC Name |
1-but-1-ynyl-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCZINMOAMGOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666729 |
Source
|
Record name | 1-(But-1-yn-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197250-99-0 |
Source
|
Record name | 1-(But-1-yn-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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